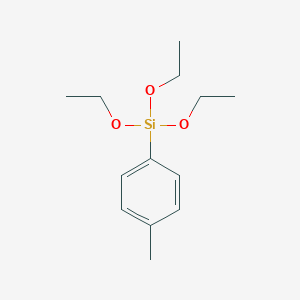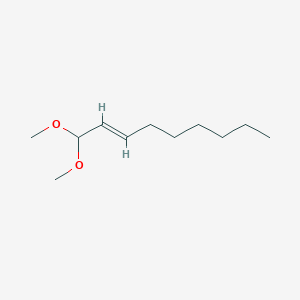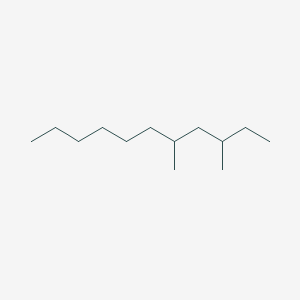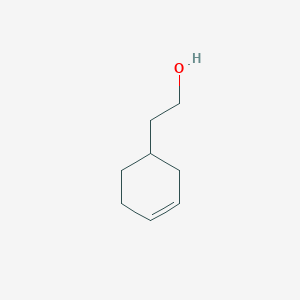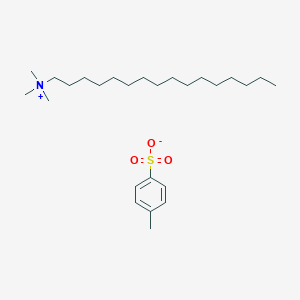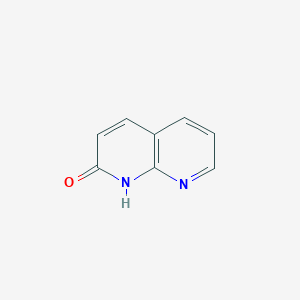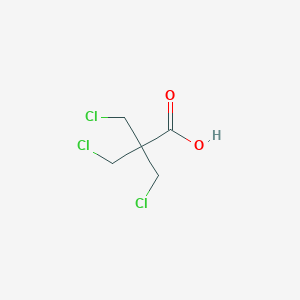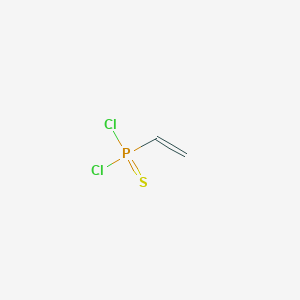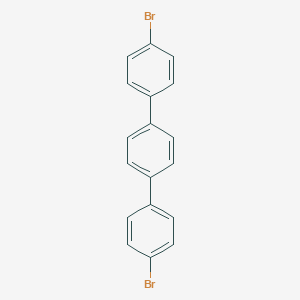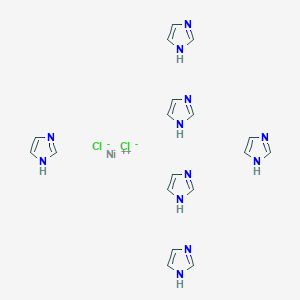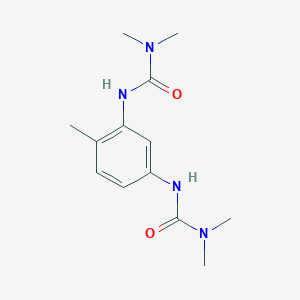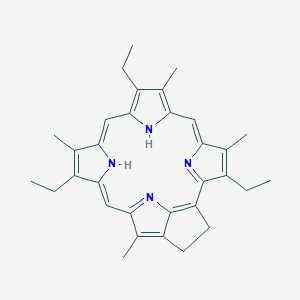
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin (TMECG) is a synthetic porphyrin derivative that has been widely studied for its potential applications in scientific research. This compound is a member of the porphyrin family, which is known for its unique chemical and physical properties. TMECG has been found to exhibit a range of biological activities, making it a promising candidate for use in various research fields.
Mechanism of Action
The mechanism of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is complex and involves several pathways. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to interact with cellular membranes, leading to the disruption of membrane integrity and the induction of cell death. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components. The exact mechanism of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is still under investigation, and further research is needed to fully understand its biological activities.
Biochemical and Physiological Effects
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin can induce cell death in cancer cells, while leaving normal cells unaffected. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to have anti-inflammatory and antioxidant activities, which may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has several advantages for use in lab experiments, including its strong absorption and emission properties, its ability to generate ROS, and its potential for use in photodynamic therapy. However, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin also has several limitations, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin.
Future Directions
There are several future directions for research on 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanisms of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin in animal models.
Conclusion
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is a synthetic porphyrin derivative that has potential applications in various scientific research fields. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit a range of biological activities, including photodynamic activity, anti-inflammatory activity, and antioxidant activity. However, further research is needed to fully understand the mechanisms of action of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin and its potential therapeutic applications. Despite its limitations, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin remains a promising candidate for use in various research fields.
Synthesis Methods
The synthesis of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin involves several steps, including the condensation of pyrrole and aldehyde compounds, followed by oxidation and reduction reactions. The final product is obtained through a series of purification and isolation steps. The synthesis of 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin is a complex process that requires specialized knowledge and equipment, making it a challenging task for researchers.
Scientific Research Applications
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been extensively studied for its potential applications in various scientific research fields, including photodynamic therapy, fluorescence imaging, and bio-sensing. 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been found to exhibit strong absorption and emission properties in the visible and near-infrared regions, making it an ideal candidate for use in fluorescence imaging and bio-sensing applications. Additionally, 2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin has been shown to have photodynamic activity, which makes it a promising candidate for use in photodynamic therapy for cancer treatment.
properties
CAS RN |
16980-14-6 |
|---|---|
Product Name |
2,7,12,18-Tetramethyl-3,8,17-triethyl-13,15-ethano-21H,23H-porphyrin |
Molecular Formula |
C32H36N4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
11,16,22-triethyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C32H36N4/c1-8-20-16(4)25-13-27-18(6)22(10-3)31(35-27)24-12-11-23-19(7)28(36-32(23)24)15-30-21(9-2)17(5)26(34-30)14-29(20)33-25/h13-15,33-34H,8-12H2,1-7H3 |
InChI Key |
ZOLYWJGJPDVYHI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C5=C6C(=C(C(=N6)C=C1N2)C)CC5)CC)C)C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




